

# Physical and chemical properties of beta-Oxo-2-benzofuranpropanenitrile

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## Compound of Interest

Compound Name: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1294652

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## An In-depth Technical Guide to beta-Oxo-2-benzofuranpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

beta-Oxo-2-benzofuranpropanenitrile, systematically known as **3-(1-benzofuran-2-yl)-3-oxopropanenitrile**, is a multifunctional organic compound featuring a benzofuran core, a ketone, and a nitrile group. Its unique molecular architecture, particularly the presence of an active methylene group, makes it a versatile building block in organic synthesis and a compound of interest for medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.

### Physical and Chemical Properties

While experimentally determined physical constants for beta-Oxo-2-benzofuranpropanenitrile are not widely reported in publicly available literature, a significant amount of data has been computationally predicted. These properties provide valuable insights into the compound's behavior. The compound typically appears as a pale yellow to light brown solid and exhibits solubility in organic solvents such as ethanol and acetone, with limited solubility in water.

Table 1: Physical and Chemical Properties of beta-Oxo-2-benzofuranpropanenitrile

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>7</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	185.18 g/mol	PubChem[1]
IUPAC Name	3-(1-benzofuran-2-yl)-3-oxopropanenitrile	PubChem[1]
CAS Number	5149-69-9	Smolecule[1]
Appearance	Pale yellow to light brown solid	
Solubility	Soluble in ethanol, acetone; limited solubility in water	
XLogP3-AA	2.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	185.047678466 Da	PubChem[1]
Topological Polar Surface Area	54 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	14	PubChem[1]
Complexity	278	PubChem[1]

## Spectral Data

Detailed experimental spectral data for beta-Oxo-2-benzofuranpropanenitrile is not readily available. However, based on its functional groups, the following characteristic spectral features can be predicted:

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration in the region of 2220-2260 cm<sup>-1</sup>. Due to

conjugation with the benzofuran ring, this peak may appear at a slightly lower wavenumber. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would also be prominent, typically in the range of 1680-1700  $\text{cm}^{-1}$ . Additionally, C-H stretching and bending vibrations, as well as C-O and C-N stretching, will be present in the fingerprint region.

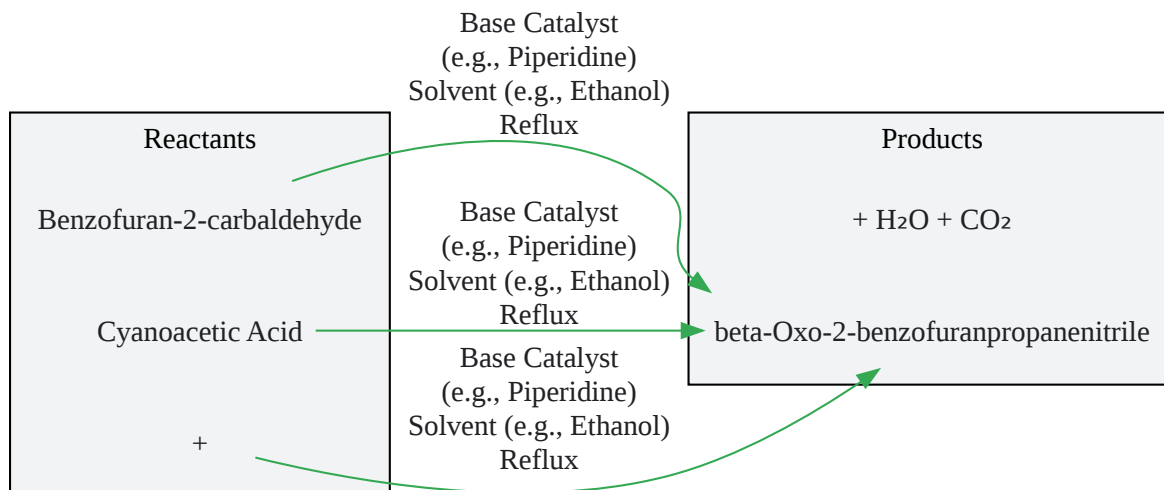
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would display signals corresponding to the protons on the benzofuran ring, likely in the aromatic region ( $\delta$  7.0-8.0 ppm). A singlet for the methylene (-CH<sub>2</sub>-) protons adjacent to the carbonyl and nitrile groups is also expected, with its chemical shift influenced by the electron-withdrawing nature of these groups.
  - $^{13}\text{C}$  NMR: The spectrum would show distinct signals for the carbon atoms of the benzofuran ring, the carbonyl carbon (likely  $\delta > 180$  ppm), the nitrile carbon (typically in the range of  $\delta$  115-125 ppm), and the methylene carbon.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (185.18 g/mol). Fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the propanenitrile side chain.

## Synthesis

The most common and efficient method for the synthesis of beta-Oxo-2-benzofuranpropanenitrile is the Knoevenagel condensation.<sup>[2]</sup> This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (benzofuran-2-carbaldehyde).

## Experimental Protocol: Knoevenagel Condensation

Reaction Scheme:



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Caption: Knoevenagel condensation for the synthesis of beta-Oxo-2-benzofuranpropanenitrile.

Materials:

- Benzofuran-2-carbaldehyde
- Cyanoacetic acid
- Piperidine (or another suitable base catalyst)
- Ethanol (or another suitable solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

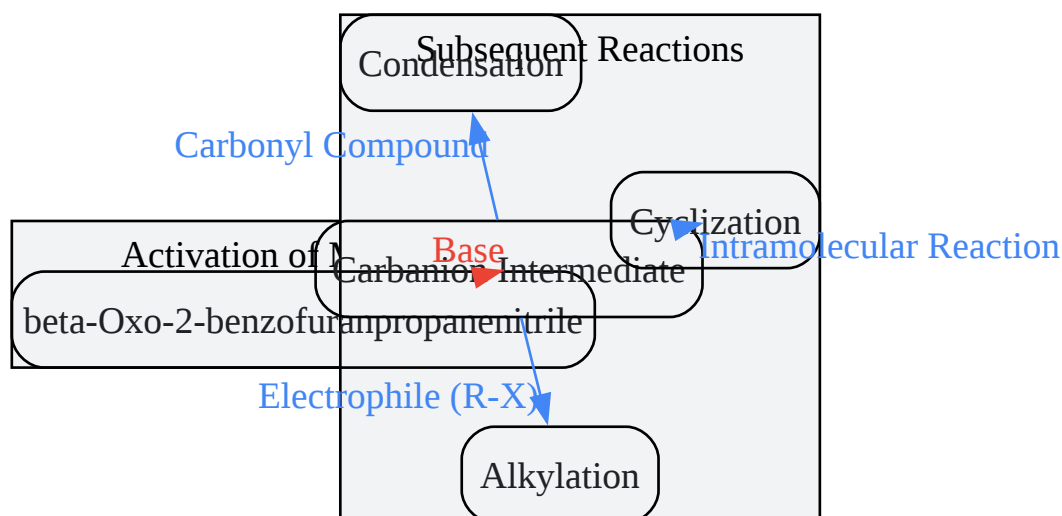
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzofuran-2-carbaldehyde and a slight molar excess of cyanoacetic acid in ethanol.
- **Catalyst Addition:** To the stirred solution, add a catalytic amount of piperidine.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:**
  - After the reaction is complete, cool the mixture to room temperature.
  - Remove the solvent under reduced pressure.
  - Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst.
  - Wash the organic layer with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**
  - Filter off the drying agent and concentrate the organic solution under reduced pressure.
  - Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure beta-Oxo-2-benzofuranpropanenitrile.

## Chemical Reactivity and Potential Applications

The chemical reactivity of beta-Oxo-2-benzofuranpropanenitrile is largely dictated by the presence of the ketone, the nitrile, and the active methylene group.

## Reactivity of the Active Methylene Group

The methylene group situated between the electron-withdrawing carbonyl and nitrile groups is highly acidic and can be readily deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of reactions, making the compound a valuable intermediate for the synthesis of more complex molecules.



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Caption: Reactivity of the active methylene group in beta-Oxo-2-benzofuranpropanenitrile.

## Potential Applications

- **Organic Synthesis:** Its role as a versatile building block allows for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and agrochemicals.
- **Medicinal Chemistry:** Benzofuran derivatives are known to possess a broad spectrum of biological activities. Preliminary studies on related compounds suggest that beta-Oxo-2-benzofuranpropanenitrile and its derivatives may exhibit antimicrobial and anti-inflammatory properties.<sup>[1]</sup> Further research could lead to the development of novel therapeutic agents.

## Safety Information

beta-Oxo-2-benzofuranpropanenitrile should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat)

should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

beta-Oxo-2-benzofuranpropanenitrile is a compound with significant potential in synthetic and medicinal chemistry. Its readily accessible synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of its properties and reactions is warranted to fully unlock its potential in various scientific and industrial applications.

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## References

- 1. Buy 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | 5149-69-9 [smolecule.com]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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